molecular formula C8H4F4I2 B12549340 1,4-Bis[difluoro(iodo)methyl]benzene CAS No. 180155-75-3

1,4-Bis[difluoro(iodo)methyl]benzene

Cat. No.: B12549340
CAS No.: 180155-75-3
M. Wt: 429.92 g/mol
InChI Key: SKGSWIPYOXFLNP-UHFFFAOYSA-N
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Description

1,4-Bis[difluoro(iodo)methyl]benzene is an organic compound with the molecular formula C8H4F4I2 and is identified by CAS number 22101995 . This compound features a benzene ring core symmetrically substituted with difluoro(iodo)methyl groups at the para positions. Compounds containing iodine and fluorine are of significant interest in synthetic chemistry. Iodine can serve as a good leaving group or be utilized in cross-coupling reactions, while the introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and bioavailability . The difluoromethyl (CF2H) group, in particular, is known to be a strong hydrogen bond donor and is often used as a bioisostere for alcohols, thiols, and other functional groups in medicinal chemistry . As such, this compound presents itself as a valuable, multifunctional building block for researchers. It can be used in the synthesis of more complex, fluorinated architectures, such as polymers, dendrimers, or porous materials, where its symmetrical para-substitution is advantageous. Its potential applications extend to the development of pharmaceuticals and agrochemicals, where it could be used to incorporate CF2H motifs into target molecules. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

180155-75-3

Molecular Formula

C8H4F4I2

Molecular Weight

429.92 g/mol

IUPAC Name

1,4-bis[difluoro(iodo)methyl]benzene

InChI

InChI=1S/C8H4F4I2/c9-7(10,13)5-1-2-6(4-3-5)8(11,12)14/h1-4H

InChI Key

SKGSWIPYOXFLNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)I)C(F)(F)I

Origin of Product

United States

Contextualization Within Organohalogen Chemistry

Organohalogen compounds, organic molecules containing one or more halogen atoms, are integral to numerous areas of chemical science and industry. The identity of the halogen atom profoundly influences the compound's physical and chemical properties. Halogenation reactions, where a halogen atom replaces a hydrogen atom in an organic compound, are fundamental transformations in organic synthesis. The reactivity of halogens follows the trend: fluorine > chlorine > bromine > iodine. chemicalbook.com Fluorine's high reactivity and the resulting stability of the C-F bond make fluorination a powerful tool for modifying molecular properties. chemicalbook.comnih.gov Conversely, the C-I bond is weaker, rendering organoiodides valuable intermediates as the iodine atom can be easily displaced in subsequent reactions. chemicalbook.com

1,4-Bis[difluoro(iodo)methyl]benzene is a unique organohalogen compound, featuring both highly stable difluoromethyl groups and reactive iodo functionalities on a central benzene (B151609) ring. This dual-halogen substitution pattern positions it as a specialized reagent with the potential for complex and selective transformations.

The Strategic Importance of Fluorine and Iodine in Advanced Organic Synthesis

The introduction of fluorine into organic molecules can dramatically alter their properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govchemicalbook.com This has led to an explosion in the development of fluorinated pharmaceuticals, with an estimated 20% of all drugs containing fluorine. nih.gov The difluoromethyl group (CF₂H) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups, influencing molecular conformation and electronics.

Iodine, while less commonly found in final products, plays a crucial role as a versatile activating group in organic synthesis. chemicalbook.com The relatively low bond energy of the carbon-iodine bond facilitates a wide range of transformations, including cross-coupling reactions and the formation of organometallic reagents.

The combination of fluorine and iodine within the same molecule, as seen in 1,4-bis[difluoro(iodo)methyl]benzene, offers a powerful synthetic strategy. The fluorine atoms confer specific, desirable properties, while the iodine atoms provide reactive handles for further molecular elaboration.

A Novel Player in Hypervalent Iodine Chemistry

Precursor Synthesis and Derivatization Approaches

The synthesis of this compound logically commences with the preparation of suitable precursors derived from p-xylene (B151628). The most common precursors are halogenated derivatives of p-xylene, specifically those where the methyl groups are polyhalogenated.

Industrially, 1,4-bis(trichloromethyl)benzene (B1667536) is a key intermediate. It is synthesized through the exhaustive free-radical chlorination of p-xylene at high temperatures (150-170 °C), often in the presence of a photocatalyst or a radical initiator like benzamide (B126) google.com. This process replaces all six benzylic hydrogen atoms with chlorine.

Another important set of precursors are the brominated analogs. 1,4-Bis(bromomethyl)benzene and 1,3,5-tris(bromomethyl)benzene can be prepared from mesitylene (B46885) using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride chemicalbook.com. The degree of bromination can be controlled to achieve the desired starting material.

These polyhalogenated xylene derivatives serve as the foundational scaffolds upon which further halogen exchange and functionalization reactions are performed to yield the target compound.

Halogenation and Fluorination Strategies for Aryl Derivatives

The introduction of fluorine and iodine atoms onto the benzylic carbons is the most critical and challenging aspect of the synthesis.

Fluorination:

A crucial step towards the synthesis of the target compound is the introduction of fluorine. A documented method involves the reaction of 1,4-bis(trichloromethyl)benzene with hydrogen fluoride (B91410) (HF). This reaction, carried out in a solvent such as 1,2-dichloroethane, results in the formation of 1,4-bis(chlorodifluoromethyl)benzene in a 79% yield wikipedia.org. This demonstrates a partial halogen exchange, replacing two chlorine atoms on each benzylic carbon with fluorine. This reaction is a key step in obtaining the difluoromethyl moiety.

Further fluorination strategies for benzylic C-H bonds have been extensively reviewed and include methods that could potentially be adapted for these precursors. These involve various fluorine sources with distinct reactivity profiles, often proceeding through radical or electrophilic pathways d-nb.infobeilstein-journals.orgbris.ac.uk. For instance, reagents like Selectfluor (F-TEDA-BF4) are widely used for electrophilic fluorination beilstein-journals.org.

Iodination:

The introduction of the iodine atom can be achieved through halogen exchange reactions. A well-established method for this is the Finkelstein reaction, which involves the treatment of an alkyl halide with an iodide salt, typically sodium iodide in acetone. This approach has been successfully used to synthesize 1,4-bis(iodomethyl)benzene from its dibromo analog, α,α'-dibromo-p-xylene, through a metathesis reaction googleapis.com. This principle can be logically extended to the iodination of a difluorochloro- or difluorobromo- precursor to introduce the final iodine atom.

While direct iodination of benzylic C-H bonds is less common, methods for the reductive iodination of aromatic aldehydes to benzyl (B1604629) iodides using reagents like H3PO3/I2 have been reported, which could represent an alternative, albeit longer, synthetic route mdpi.com.

Development of Regioselective and Chemoselective Synthetic Routes

The synthesis of this compound inherently relies on regioselectivity, starting from a 1,4-disubstituted benzene (B151609) (p-xylene). The subsequent halogenation reactions must be chemoselective to functionalize the benzylic positions without affecting the aromatic ring.

The free-radical halogenation of p-xylene to form 1,4-bis(trichloromethyl)benzene is highly regioselective for the benzylic positions due to the stability of the resulting benzylic radicals. Control of reaction conditions is crucial to prevent competing electrophilic aromatic substitution on the benzene ring.

The subsequent halogen exchange reactions are also inherently regioselective, as they occur at the already functionalized benzylic carbons. The challenge in chemoselectivity lies in achieving the precise exchange of specific halogens. For instance, in the conversion of 1,4-bis(trichloromethyl)benzene to 1,4-bis(chlorodifluoromethyl)benzene, the conditions are tuned to replace two of the three chlorine atoms with fluorine. Achieving the final -CF2I structure would require a subsequent, highly selective iodination of the remaining chlorine or bromine atom without displacing the newly introduced fluorine atoms. This step is the most synthetically challenging and likely relies on the differential reactivity of the carbon-halogen bonds (C-Cl/C-Br vs. C-F).

Catalytic and Metal-Free Synthetic Protocols

Modern synthetic methodologies increasingly favor catalytic and metal-free approaches to improve efficiency and reduce environmental impact.

Catalytic Methods:

While the initial radical chlorination of p-xylene is often initiated by UV light or thermal conditions, catalytic amounts of radical initiators are also employed. The fluorination of 1,4-bis(trichloromethyl)benzene with HF can be catalyzed by Lewis acids, although specific catalysts for this reaction are not detailed in the provided search results. A patent for the production of bis(trifluoromethyl)benzene from the corresponding bis(trichloromethyl)benzene mentions the use of antimony(V) chloride as a catalyst for fluorination with anhydrous hydrogen fluoride google.com.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the synthesis of difluoromethylated aromatic compounds, though typically for C-C bond formation rather than C-I bond formation via halogen exchange researchgate.net.

Metal-Free Protocols:

The initial free-radical chlorination of p-xylene can be considered a metal-free process. Similarly, the use of N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide for bromination is a common metal-free method.

Recent advances in photoredox catalysis offer metal-free pathways for various transformations. For instance, organic dyes can be used as photocatalysts for the direct C-H difluoromethylation of heterocycles, using O2 as a green oxidant nih.gov. While not directly applied to the synthesis of the target molecule, these methods highlight the potential for developing metal-free catalytic systems for the key fluorination and iodination steps.

Scale-Up Considerations and Process Optimization

The industrial production of the precursor 1,4-bis(trichloromethyl)benzene is well-established wikipedia.orggoogle.com. The process typically involves the photochlorination of p-xylene. Optimization of this process focuses on controlling the temperature, light intensity, and the amount of chlorine consumed to maximize the purity of the desired product and minimize the formation of by-products that are difficult to separate google.com.

For the subsequent fluorination step, a patented method for producing bis(trifluoromethyl)benzene highlights a strategy to overcome the high melting point of 1,4-bis(trichloromethyl)benzene (111 °C). By chlorinating p-xylene to a mixture of 1,4-bis(trichloromethyl)benzene and 1-dichloromethyl-4-trichloromethylbenzene, a liquid at a much lower temperature (≤ 60 °C) is obtained. This liquid mixture can then be more easily handled for the subsequent fluorination with hydrogen fluoride google.comgoogleapis.com. This approach simplifies the process by avoiding the need to handle a solid at high temperatures or dissolve it in a solvent.

The final iodination step, likely a Finkelstein-type reaction, is generally amenable to scale-up. Key considerations for process optimization would include the choice of iodide source (e.g., NaI, KI), solvent, reaction temperature, and the method for removing the displaced halide salt to drive the reaction to completion.

Based on a comprehensive search of available scientific literature, a detailed article focusing solely on the reactivity and mechanistic investigations of This compound as per the requested outline cannot be generated at this time.

The search for specific data regarding the generation of difluoromethyl radicals, mechanistic pathways (including Single Electron Transfer and radical cascades), reactivity profiles, and reaction intermediates for this compound did not yield sufficient published research. The information required to populate the specified sections (3.1 through 3.5) for this exact compound is not present in the accessible literature.

The chemical reactivity and mechanistic pathways detailed in the outline, such as the generation of the difluoromethyl radical (•CF2H) and subsequent radical cascade and cyclization reactions, are well-documented for other fluorinated reagents. sioc.ac.cnresearchgate.netnih.gov For example, compounds like [Bis(difluoroacetoxy)iodo]benzene are known to serve as precursors for the difluoromethyl radical under photoinduced conditions. researchgate.net Similarly, other reagents have been extensively studied for their role in radical fluoroalkylation reactions. rsc.orgconicet.gov.ar

However, attributing these findings to this compound without direct scientific evidence would be inaccurate. Adhering to the principles of scientific accuracy, an article on a compound for which specific experimental or theoretical data is not available cannot be constructed.

Applications of 1,4 Bis Difluoro Iodo Methyl Benzene in Organic Synthesis

Difluoromethylation Reactions as a Key Synthetic Tool

1,4-Bis[difluoro(iodo)methyl]benzene is structurally equipped to serve as a bifunctional source of difluoromethyl radicals (•CF2H) or difluoromethyl cations (CF2H+), making it a potentially valuable tool for difluoromethylation reactions. The carbon-iodine bond in the -CF2I group is relatively weak and susceptible to cleavage through various means, including photolysis, radical initiation, or reaction with transition metals.

The formation of a bond between a difluoromethyl group and an sp2-hybridized carbon, typically an aryl or vinyl group, is a critical transformation. While direct examples using This compound are scarce, the reactivity of similar 1-halo-1-fluoroalkanes in cross-coupling reactions provides a strong precedent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for C-C bond formation. mdpi.com Research has demonstrated that 1-halo-1-fluoroalkanes can act as electrophilic partners in such reactions. acs.org It is therefore plausible that This compound could undergo palladium-catalyzed cross-coupling with aryl boronic acids or other organometallic reagents to form C(sp2)–CF2H bonds. The reaction would likely proceed via oxidative addition of the C-I bond to a palladium(0) complex. Given the presence of two reactive sites, the reaction could potentially yield mono- or di-coupled products depending on the stoichiometry of the reactants.

Another potential application is in direct C-H difluoromethylation. This approach avoids the need for pre-functionalized substrates. Often, these reactions proceed via a radical mechanism where a •CF2H radical is generated and then adds to an aromatic or heteroaromatic ring. The C-I bond in This compound could be homolytically cleaved under photochemical nih.govyoutube.com or thermal conditions, or with a radical initiator, to generate difluoromethyl radicals. These radicals could then engage in C-H functionalization reactions.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Fluoroalkyl Halides

Catalyst System Fluoroalkyl Halide Coupling Partner Product Type Reference
Pd(dba)2 / PiPr3 Tetrafluoroethylene Arylboronates Trifluorostyrene mdpi.com
Fe-catalyst Fluoroalkyl Iodides Grignard Reagents Fluoroalkyl-Aryl nih.gov

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The introduction of a CF2H group can significantly enhance their biological activity. Reagents that generate difluoromethyl radicals are frequently used to synthesize CF2H-containing heterocycles. For instance, hypervalent iodine reagents like [Bis(difluoroacetoxy)iodo]benzene are known to produce difluoromethylated heterocycles under photochemical conditions.

By analogy, the photolysis of This compound could generate •CF2H radicals that could be trapped by heteroarenes in C-H difluoromethylation reactions or participate in radical cascade cyclizations. In a typical process, the difluoromethyl radical would add to an unsaturated bond within a suitably designed substrate, followed by an intramolecular cyclization to construct the heterocyclic ring. This strategy offers a direct route to complex, fluorinated molecules. Given that the subject compound has two reactive centers, it could potentially be used to synthesize 1,4-phenylene bridged bis-heterocyclic compounds. researchgate.netresearchgate.net

The success of a synthetic method heavily relies on its tolerance of various functional groups. Reactions involving This compound would likely proceed under conditions developed for similar iodo-fluoroalkane reagents.

For transition-metal-catalyzed cross-coupling reactions, a broad range of functional groups are generally tolerated. Palladium catalysis is known for its compatibility with esters, ketones, ethers, amides, and nitriles. However, groups sensitive to the specific reaction conditions (e.g., strong bases or high temperatures) might not be compatible.

Radical-based difluoromethylation reactions, especially those initiated by visible light at room temperature, are often highly chemoselective and tolerate a wide array of sensitive functional groups. nih.gov This mildness is a significant advantage, allowing for the late-stage functionalization of complex molecules. It is anticipated that reactions utilizing This compound under photochemical conditions would exhibit good functional group tolerance.

Oxidative Transformations and Functionalizations

Hypervalent iodine compounds, such as (diacetoxyiodo)benzene (B116549) (PIDA), are well-known oxidizing agents. wikipedia.orgresearchgate.net While This compound contains iodine in the +1 oxidation state (in the C-I bond) and is not a hypervalent iodine reagent itself, its derivatives could be. The synthesis of this compound would likely start from 1,4-Bis(difluoromethyl)benzene . molbase.com Oxidation of the C-H bonds in the difluoromethyl groups could potentially lead to different functional groups.

Furthermore, the C-I bond can participate in oxidative addition reactions with transition metals, which is the key step in cross-coupling catalysis. mdpi.commdpi.com In some contexts, the reaction of iodo-derivatives can lead to oxidative processes. For example, the oxidation of certain diiodo-polymethylbenzenes can lead to the formation of benzyl (B1604629) alcohols. researchgate.net While not a direct analogy, it suggests the potential for oxidative functionalization at the benzylic-type position of This compound under specific conditions.

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The primary application for This compound in bond construction would be through reactions that cleave the C-I bond. As discussed, this is a cornerstone for forming new carbon-carbon bonds via cross-coupling reactions. mdpi.comacs.orgnih.gov

Table 2: Potential Bond Formations Using this compound

Reaction Type Coupling Partner Bond Formed Potential Conditions
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acid C(sp2)-C(sp3) Pd catalyst, Base
Sonogashira Coupling Terminal Alkyne C(sp)-C(sp3) Pd/Cu catalyst, Base
Buchwald-Hartwig Amination Amine (R2NH) N-C(sp3) Pd catalyst, Base

Beyond C-C bonds, the formation of carbon-heteroatom bonds is also conceivable. Palladium-catalyzed reactions like the Buchwald-Hartwig amination could potentially be adapted to couple amines or alcohols with the difluoromethyl group, although such reactions with fluoroalkyl halides can be challenging. Radical pathways could also enable the formation of C-S or C-O bonds if the generated difluoromethyl radical is trapped by appropriate sulfur or oxygen-based nucleophiles or radical acceptors.

Catalytic Roles in Organic Transformations

There is no direct evidence to suggest that This compound itself acts as a catalyst. Typically, compounds of this nature serve as reagents or precursors to reactive intermediates. However, the iodine atoms in the molecule could potentially participate in halogen bonding, which is a recognized interaction in organocatalysis and crystal engineering. This interaction is generally too weak to facilitate catalytic turnover in most transformations but can play a role in supramolecular assembly.

In the context of catalysis, This compound would more likely be a substrate in a catalytic cycle, for instance, in the palladium-catalyzed reactions mentioned previously. mdpi.commdpi.com In these cycles, the palladium species is the true catalyst that is regenerated after each turnover, while the iodo-reagent is consumed. It is also possible that related compounds could be used to synthesize ligands for catalytic applications. For example, 1,4-bis(phenylthiomethyl)-1,2,3-triazoles have been used as ligands in ruthenium-catalyzed reactions.

Lack of Sufficient Data for "this compound" Article

Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient public information to generate the requested article on "this compound" with a specific focus on its application in the development of novel synthetic methodologies.

While the compound is listed by some chemical suppliers and a structural isomer, 1,2-Bis[difluoro(iodo)methyl]benzene, has an entry in the PubChem database, detailed research findings, and scholarly articles describing its use in developing new synthetic methods are not presently available in the public domain. nih.gov The search for relevant applications and reaction methodologies for this specific compound did not yield the necessary data to create a scientifically accurate and informative article as per the user's detailed outline.

The conducted searches did retrieve information on related fluorinated and iodinated benzene (B151609) derivatives, but per the strict instructions to focus solely on "this compound," this information cannot be used. Therefore, the creation of an article with the specified content and structure is not possible at this time due to the absence of foundational research literature on the topic.

Advanced Materials Science Applications of 1,4 Bis Difluoro Iodo Methyl Benzene

Development of Materials with Tailored Properties (e.g., Thermal Stability, Chemical Resistance)Without the synthesis of polymers or materials from 1,4-Bis[difluoro(iodo)methyl]benzene, there is no data on the properties such as thermal stability or chemical resistance of any resulting materials.

The existence of the compound is noted through a listing by a chemical supplier molbase.com, but this does not extend to scientific application or research data. While research exists for analogous compounds, such as other halogenated and fluorinated benzene (B151609) derivatives, this information is not directly applicable to this compound and has been excluded as per the instructions.

Theoretical and Computational Chemistry Studies of 1,4 Bis Difluoro Iodo Methyl Benzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,4-bis[difluoro(iodo)methyl]benzene, these calculations would reveal details about its electronic structure and the nature of its chemical bonds. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods would be employed to approximate the molecular orbitals and their energies.

Key parameters that would be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, kinetic stability, and electronic transitions. The bonding characteristics, such as the polarity of the C-F, C-I, and C-H bonds, and the nature of the aromatic system, would also be elucidated.

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and, particularly, the reaction mechanisms of chemical systems. For this compound, DFT calculations could be used to explore the pathways of its potential reactions.

For instance, the mechanism of nucleophilic substitution at the difluoro(iodo)methyl group or reactions involving the benzene (B151609) ring could be modeled. DFT allows for the calculation of the geometries and energies of reactants, transition states, and products, providing a detailed energy profile of a reaction pathway. This information is invaluable for understanding reaction kinetics and thermodynamics. While DFT has been used to study the adsorption mechanisms of other benzene derivatives, such as in metal-organic frameworks, specific studies on this compound are not available. nih.gov

Computational Modeling of Reactivity and Selectivity

Building upon electronic structure and DFT calculations, computational modeling can predict the reactivity and selectivity of this compound in various chemical environments. Reactivity indices derived from conceptual DFT, such as chemical potential, hardness, and the electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity.

These models can also predict the regioselectivity and stereoselectivity of reactions. For example, in reactions involving the aromatic ring, computational models could predict whether substitution is more likely to occur at a specific position. Similarly, the selectivity of reactions at the side chains could be assessed.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, including the interactions between molecules. For this compound, MD simulations could provide insights into its bulk properties, such as its behavior in the liquid phase or in solution.

These simulations can model intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potential halogen bonding involving the iodine atoms. The results of MD simulations can help to understand physical properties like density, viscosity, and diffusion coefficients. While MD simulations have been extensively used to study the intermolecular interactions of benzene and its simpler derivatives, no such studies have been published for this compound. researchgate.netscilit.com

Prediction of Novel Reaction Pathways and Catalytic Cycles

A significant application of computational chemistry is the prediction of new, undiscovered reaction pathways and the design of catalytic cycles. By exploring the potential energy surface of a system containing this compound and other reactants, it is theoretically possible to identify novel transformations.

Computational methods can be used to screen potential catalysts for reactions involving this compound, predicting their efficacy and mechanism of action. This predictive power can guide experimental work, saving time and resources in the discovery of new chemical reactions and processes. However, at present, there are no published reports of such predictive studies for this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorine Chemistry (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it is particularly powerful for fluorinated compounds due to the unique properties of the ¹⁹F nucleus.

¹H NMR: In the proton NMR spectrum of 1,4-Bis[difluoro(iodo)methyl]benzene, the aromatic protons on the benzene (B151609) ring would appear in the typical downfield region for aromatic compounds, likely between 7.0 and 8.0 ppm. Due to the molecule's symmetry, a singlet or a simple multiplet pattern is expected for these four protons. The methine proton of the -CF₂I group would be significantly deshielded by the adjacent electronegative fluorine and iodine atoms, and its signal would exhibit coupling to the two fluorine atoms (a triplet).

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework. The aromatic carbons would produce signals in the 125-140 ppm range. docbrown.info The carbon atom directly bonded to the methyl group (C1) would be distinct from the other aromatic carbons. docbrown.info The carbon of the difluoro(iodo)methyl group (-CF₂I) would be highly deshielded and show a large one-bond carbon-fluorine coupling (¹JCF), a characteristic feature in fluorine chemistry. rsc.org

¹⁹F NMR: ¹⁹F NMR is the most direct method for observing the fluorine environments. For this compound, a single signal would be expected for the four equivalent fluorine atoms. The chemical shift would be indicative of the -CF₂I group. For comparison, related compounds with trifluoromethyl (-CF₃) groups often show signals in the range of -60 to -70 ppm, while other difluoro moieties like 2,2-difluoroimidazolidine appear around -55.8 ppm. rsc.orgrsc.org The signal would be coupled to the adjacent methine proton, appearing as a doublet.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constant
¹H ~7.5 - 8.0 (Aromatic C-H)Singlet or AA'BB' system-
~6.0 - 7.0 (-CH F₂I)Triplet (t)²JHF
¹³C ~125 - 140 (Aromatic C)Multiple signals-
~110 - 125 (-C F₂I)Triplet (t)¹JCF
¹⁹F ~ -50 to -80Doublet (d)²JFH

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not publicly documented, analysis of closely related analogues like 1,4-Bis(iodomethyl)benzene and 1,4-Bis(fluoromethyl)benzene demonstrates the methodology. nih.govnih.gov

The process involves growing a suitable single crystal, which is then mounted on a diffractometer (e.g., a Bruker APEXII CCD area-detector). nih.govnih.gov The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected and analyzed. This data allows for the calculation of the unit cell dimensions and the positions of all atoms within the crystal lattice.

For 1,4-Bis(iodomethyl)benzene, studies revealed a monoclinic crystal system where weak C—H⋯I interactions and short I⋯I contacts help stabilize the crystal packing. nih.govnih.gov Such non-covalent interactions would also be expected to play a significant role in the crystal structure of the title compound.

Table 2: Crystal Data for Structurally Related p-Xylene (B151628) Derivatives

Parameter1,4-Bis(iodomethyl)benzene nih.gov1,4-Bis(fluoromethyl)benzene nih.gov
Formula C₈H₈I₂C₈H₈F₂
Mᵣ 357.94143.15
Crystal System MonoclinicMonoclinic
a (Å) 9.0978 (3)6.1886 (2)
b (Å) 4.5982 (2)5.0152 (2)
c (Å) 11.2793 (3)10.4750 (4)
β (°) 99.808 (1)95.107 (2)
V (ų) 464.96 (3)323.82 (2)
Z 22
Temperature (K) 89100.0 (1)

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₄F₄I₂), the calculated molecular weight is 429.92 g/mol . molbase.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this weight. The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula. A key feature would be the isotopic pattern. Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum compared to compounds with chlorine or bromine.

Fragmentation analysis provides structural information. Expected fragmentation pathways for this molecule would include:

Loss of an iodine atom to give an [M-I]⁺ fragment.

Loss of both iodine atoms to give an [M-2I]⁺ fragment.

Cleavage of the bond between the benzene ring and the side chain.

Table 3: Predicted Mass Spectrometry Fragments for C₈H₄F₄I₂

Fragment IonFormulaPredicted m/z
Molecular Ion [M]⁺ [C₈H₄F₄I₂]⁺430
[M-I]⁺ [C₈H₄F₄I]⁺303
[M-2I]⁺ [C₈H₄F₄]⁺176
[M-CF₂I]⁺ [C₇H₄F₂I]⁺237

In Situ Spectroscopic Monitoring of Reactions

Understanding reaction mechanisms and kinetics requires monitoring the chemical transformation as it happens. In situ spectroscopy allows for real-time analysis of reacting mixtures without the need for sampling. For reactions involving this compound, such as nucleophilic substitution at the benzylic position, several techniques could be employed.

In Situ NMR: By conducting a reaction directly in an NMR tube, it is possible to track the disappearance of reactant signals and the appearance of product signals over time. ¹⁹F NMR would be particularly effective, as the fluorine signal of the starting material would have a distinct chemical shift from that of the product. rsc.org

FTIR and Raman Spectroscopy: Vibrational spectroscopy techniques like FTIR (ReactIR) and Raman can monitor changes in functional groups. For instance, the C-I bond has a characteristic low-frequency vibration that would change or disappear upon substitution, providing a direct probe of the reaction's progress.

These methods provide invaluable data for optimizing reaction conditions, identifying transient intermediates, and elucidating complex reaction pathways.

Advanced Chromatographic and Separation Techniques

The purification and purity analysis of this compound are critical steps in its characterization. Advanced chromatographic techniques are employed for both preparative separation and analytical quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and analysis of non-volatile organic compounds. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely be effective for separating the target compound from impurities. sielc.com

Gas Chromatography (GC): Given its structure, the compound may be sufficiently volatile and thermally stable for GC analysis, particularly for assessing purity. diva-portal.org When coupled with a mass spectrometer (GC-MS), this method provides separation and identification simultaneously.

Column Chromatography: For preparative scale purification, column chromatography using silica (B1680970) gel as the stationary phase is a standard and effective method. rsc.orgrsc.org A solvent system of increasing polarity, such as a hexane/ethyl acetate (B1210297) gradient, would be used to elute the compound from the column.

Table 4: Chromatographic Methods for the Analysis and Purification

TechniqueStationary PhaseTypical Mobile Phase / ConditionsApplication
HPLC Reverse-Phase (e.g., C18)Acetonitrile / Water gradientPurity analysis, quantification
GC Capillary column (e.g., DB-5)Temperature programming, Helium carrier gasPurity analysis, impurity profiling
Column Chromatography Silica GelHexane / Ethyl Acetate gradientPreparative purification

Future Research Directions and Outlook for 1,4 Bis Difluoro Iodo Methyl Benzene

Exploration of Sustainable and Green Chemistry Approaches

The future synthesis of 1,4-Bis[difluoro(iodo)methyl]benzene is anticipated to move towards more environmentally benign methodologies. Green chemistry principles will likely guide the development of new synthetic routes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. Research in this area could focus on:

Catalytic Methods: Investigating novel catalytic systems to replace stoichiometric reagents in the introduction of the difluoro(iodo)methyl moiety. This could involve transition-metal catalysis or organocatalysis to enhance reaction efficiency and selectivity under milder conditions.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, thereby reducing byproducts.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds.

Development of Asymmetric Synthesis and Stereoselective Transformations

The presence of stereogenic centers in derivatives of this compound opens the door for the development of asymmetric synthetic methods. Future research is expected to focus on the stereoselective synthesis of chiral molecules derived from this scaffold. Key areas of exploration include:

Chiral Catalysts: The use of chiral ligands in metal-catalyzed reactions or chiral organocatalysts to control the three-dimensional arrangement of atoms during the synthesis of derivatives.

Stereospecific Reactions: Developing reactions that proceed with a high degree of stereospecificity, allowing for the synthesis of single enantiomers, which is crucial for applications in life sciences.

Integration into Flow Chemistry and Automation Platforms

The integration of the synthesis of this compound and its derivatives into continuous flow chemistry and automated platforms represents a significant leap forward in manufacturing efficiency and safety. This approach offers several advantages over traditional batch processing:

Enhanced Safety: Flow reactors can handle hazardous reagents and reactive intermediates more safely due to the small reaction volumes at any given time.

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher reproducibility and product quality.

Scalability: Flow chemistry allows for easier scaling of production from laboratory to industrial quantities.

Future work will likely involve designing and optimizing flow-based synthetic routes for this compound, potentially integrating in-line purification and analysis for a fully automated process.

Novel Applications in Medicinal Chemistry and Agrochemicals (Focus on Synthetic Strategy)

The difluoromethyl group is a recognized bioisostere for hydroxyl or thiol groups and can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. This makes this compound an attractive building block for the synthesis of new bioactive compounds. Research will likely focus on synthetic strategies to incorporate this moiety into larger, more complex molecules. The reactive carbon-iodine bond provides a handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures. For instance, it can be used in the synthesis of novel bicyclo[1.1.1]pentanes, which are considered saturated bioisosteres of benzene (B151609) rings. nih.govacs.org

Frontiers in Materials Science and Functional Molecule Design

The unique electronic properties imparted by the fluorine atoms suggest that this compound could be a valuable precursor for the design of novel functional materials. Future research in this domain may include:

Organic Electronics: The synthesis of novel organic semiconductors, liquid crystals, and polymers with tailored electronic and optical properties. The dihalo-p-xylene core is a versatile synthon for creating connective units in polymers and electroactive gels. researchgate.net

Functional Polymers: Incorporation of the 1,4-bis[difluoro(iodo)methyl]phenylene unit into polymer backbones to create materials with enhanced thermal stability, chemical resistance, and specific optical properties.

Supramolecular Chemistry: Utilizing the potential for halogen bonding and other non-covalent interactions to construct self-assembling supramolecular architectures with defined structures and functions. The related compound, 1,4-bis(iodomethyl)benzene, is known to form crystal structures stabilized by weak C-H⋯I interactions and short I⋯I contacts. nih.govnih.gov

Q & A

Q. What are the key synthetic strategies for preparing 1,4-Bis[difluoro(iodo)methyl]benzene?

The synthesis typically involves halogenation and functional group interconversion. A plausible route starts with p-xylene derivatives:

  • Step 1 : Difluoromethylation via radical-mediated halogenation using ClF₂ or BrF₂ precursors under UV light, followed by substitution with iodide sources (e.g., KI in polar aprotic solvents).
  • Step 2 : Iodination using iodinating agents like I₂/CuO or N-iodosuccinimide under controlled temperature (40–60°C).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Challenges include steric hindrance from the difluoromethyl groups, which may necessitate elevated temperatures or catalytic systems (e.g., Pd/ligand complexes) .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • ¹⁹F NMR : Peaks near -110 ppm (CF₂I groups) and splitting patterns indicating coupling with adjacent protons.
  • ¹H NMR : Aromatic protons as a singlet (~7.5 ppm), with absence of splitting due to symmetry.
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 428 (C₈H₆F₄I₂), with fragments at m/z 307 (loss of one CF₂I group) and 186 (benzene core).
  • IR Spectroscopy : C-F stretches at 1100–1200 cm⁻¹ and C-I stretches at 500–600 cm⁻¹. Cross-referencing with computational data (e.g., PubChem entries) ensures accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the photochemical stability of this compound?

Under UV light (254 nm), the compound may undergo S-O bond cleavage (if sulfonyl groups are present) or C-I bond homolysis, generating iodine radicals. However, the electron-withdrawing CF₂ groups stabilize the aromatic ring, reducing photoreactivity compared to non-fluorinated analogs. Studies on similar systems (e.g., 1,4-bis(phenylsulfonyloxy)benzene) show that triplet-state intermediates dominate photodegradation pathways, with acid generation via radical recombination or solvent interactions .

Q. How can researchers resolve contradictions in reported reaction yields for halogen exchange reactions involving this compound?

Discrepancies often arise from:

  • Solvent Effects : Polar solvents (e.g., DMF) enhance iodide substitution but may promote side reactions.
  • Catalyst Variability : Pd(0) vs. Cu(I) catalysts yield different regioselectivity.
  • Analytical Methods : HPLC (C18 column, acetonitrile/water) and GC-MS are critical for quantifying byproducts (e.g., dehalogenated intermediates). Reproducibility requires strict control of moisture, oxygen, and temperature, as iodide groups are sensitive to hydrolysis .

Q. What are the implications of steric and electronic effects in cross-coupling reactions using this compound?

The bulky CF₂I groups hinder traditional Suzuki-Miyaura couplings. Strategies include:

  • Ligand Design : Bulky phosphine ligands (e.g., SPhos) improve catalytic turnover.
  • Microwave Assistance : Accelerates reactions (e.g., 100°C, 30 min) to mitigate steric limitations. Electronic effects (strong σ-withdrawing CF₂ groups) deactivate the ring, necessitating electron-rich coupling partners (e.g., arylboronic esters with donating substituents) .

Data Contradiction Analysis

Q. Why do computational and experimental data sometimes disagree on the bond angles of CF₂I substituents?

Discrepancies arise from:

  • Solvent Interactions : Computational models often assume gas-phase conditions, neglecting solvent-induced polarization.
  • Crystal Packing : X-ray data (e.g., from related fluorinated aromatics) show distortions due to intermolecular F···I interactions. Hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) with implicit solvent corrections improve alignment with experimental results .

Methodological Recommendations

Q. What precautions are critical for handling this compound?

  • Storage : In amber vials at -20°C under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis.
  • Safety : Use fume hoods and PPE (nitrile gloves, face shields) due to iodine’s volatility and potential thyroid toxicity.
  • Waste Disposal : Neutralize with aqueous NaHSO₃ before incineration. Refer to SDS guidelines for halogenated aromatics for compliance .

Applications in Materials Science

Q. How does this compound serve as a precursor for functional polymers?

The iodo groups enable post-polymerization modifications (e.g., Sonogashira coupling for conductive polymers). Example workflow:

  • Step 1 : Radical polymerization with styrene derivatives to incorporate the monomer.
  • Step 2 : Iodine-selective cross-coupling to introduce side chains (e.g., alkynes for π-conjugation). The CF₂ groups enhance thermal stability (TGA data shows decomposition >300°C) .

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